molecular formula C15H30N2O2 B13967003 tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13967003
M. Wt: 270.41 g/mol
InChI Key: KQZZTWXQVDMEBI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an isopropylamino group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the following steps :

    Stage 1: 3-oxo-piperidine-1-carboxylic acid tert-butyl ester reacts with isopropylamine in methanol at room temperature for 1 hour.

    Stage 2: Sodium tetrahydroborate is added to the reaction mixture at 0°C, and the mixture is stirred at room temperature for 12 hours.

    Stage 3: The reaction mixture is cooled with ice and water is added. The organic layer is separated, dried over sodium sulfate, and concentrated to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium tetrahydroborate.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium tetrahydroborate or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and an isopropylamino group

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 3-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-12(2)16-9-8-13-7-6-10-17(11-13)14(18)19-15(3,4)5/h12-13,16H,6-11H2,1-5H3

InChI Key

KQZZTWXQVDMEBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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